molecular formula C9H11NO2 B8644279 2-Hydroxy-1-(pyridin-2-yl)butan-1-one CAS No. 110124-57-7

2-Hydroxy-1-(pyridin-2-yl)butan-1-one

Cat. No. B8644279
M. Wt: 165.19 g/mol
InChI Key: CXRNZBWAZIIIFA-UHFFFAOYSA-N
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Patent
US05063238

Procedure details

Potassium cyanate (35.4 g, 0.44 mol) was added to a solution of 2-hydroxy-1-(2-pyridyl)butan-1-one (31 g, 0.15 mol) in 250 ml of 2N HCl diluted with 300 ml of water. After 1 hour the acidity was adjusted (pH=1) with concentrated hydrochloric acid and then allowed to stir overnight. The mixture was made basic by addition of aqueous sodium bicarbonate. The resulting gummy precipitate was chromatographed on silca gel and recrystallized twice from 50% aqueous ethanol to give the title compound, m.p. 196°-197° C. (dec.).
Name
Potassium cyanate
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-:1][C:2]#[N:3].[K+].O[CH:6]([CH2:15][CH3:16])[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)=[O:8].C(=O)(O)[O-].[Na+]>Cl.O>[CH2:15]([C:6]1[NH:3][C:2](=[O:1])[O:8][C:7]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)[CH3:16] |f:0.1,3.4|

Inputs

Step One
Name
Potassium cyanate
Quantity
35.4 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
31 g
Type
reactant
Smiles
OC(C(=O)C1=NC=CC=C1)CC
Name
Quantity
250 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting gummy precipitate was chromatographed on silca gel
CUSTOM
Type
CUSTOM
Details
recrystallized twice from 50% aqueous ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C=1NC(OC1C1=NC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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